molecular formula C16H14Cl2N2O3 B10974064 Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate

Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate

Cat. No.: B10974064
M. Wt: 353.2 g/mol
InChI Key: YJAUCZSYUXGVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate is a chemical compound with the molecular formula C15H12Cl2N2O3 It is known for its unique structure, which includes a benzoate ester linked to a dichlorobenzyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate typically involves the reaction of 3,4-dichlorobenzylamine with methyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or KOtBu in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3,4-dichlorobenzyl)(methylsulfonyl)amino]benzoate
  • Methyl 2-[(3,4-dichlorobenzyl)amino]benzoate
  • Methyl 2-[(3,4-dichlorophenyl)carbamoyl]amino]benzoate

Uniqueness

Methyl 2-{[(3,4-dichlorobenzyl)carbamoyl]amino}benzoate is unique due to its specific dichlorobenzyl carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

methyl 2-[(3,4-dichlorophenyl)methylcarbamoylamino]benzoate

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-15(21)11-4-2-3-5-14(11)20-16(22)19-9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H2,19,20,22)

InChI Key

YJAUCZSYUXGVLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.